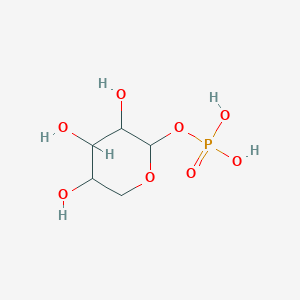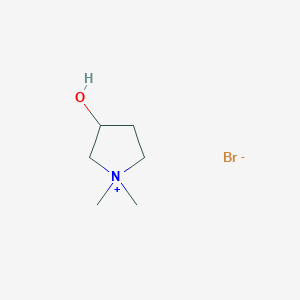
Cobalt;cobalt(2+);oxygen(2-);trihydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(II,III) oxide, also known as tricobalt tetroxide or cobaltosic oxide, is an inorganic compound with the formula Co₃O₄. It is one of the two well-characterized oxides of cobalt, the other being cobalt(II) oxide. Cobalt(II,III) oxide is a black antiferromagnetic solid that adopts a normal spinel structure, with cobalt(II) ions in tetrahedral interstices and cobalt(III) ions in octahedral interstices of the cubic close-packed lattice of oxide anions .
Vorbereitungsmethoden
Cobalt(II,III) oxide can be synthesized through several methods:
Thermal Decomposition: Cobalt(II) oxide (CoO) can be converted to cobalt(II,III) oxide by heating at around 600–700°C in air.
Oxalate Decomposition: This method involves the decomposition of cobalt oxalate to produce cobalt(II,III) oxide.
Surfactant-Assisted Precipitation: This technique uses surfactants to control the size and shape of the cobalt oxide nanoparticles.
Sol-Gel Technique: This method involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Polymer Combustion: This method involves the combustion of a polymer to produce cobalt(II,III) oxide.
Analyse Chemischer Reaktionen
Cobalt(II,III) oxide undergoes various chemical reactions:
Oxidation and Reduction: Cobalt(II,III) oxide can be reduced to cobalt(II) oxide at temperatures above 950°C.
Reaction with Acids: Cobalt(II,III) oxide is soluble in acids, forming cobalt salts.
Reaction with Alkalis: It is soluble in alkalis with degradation.
Wissenschaftliche Forschungsanwendungen
Cobalt(II,III) oxide has a wide range of applications in scientific research:
Energy Storage: It is used as an electrode material in lithium-ion batteries and supercapacitors due to its high electrochemical activity.
Magnetic Properties: Its antiferromagnetic properties make it useful in magnetic applications.
Biomedical Applications: Cobalt(II,III) oxide nanoparticles are used in biomedical applications, including drug delivery and imaging.
Environmental Applications: It is used in water treatment and gas sensing due to its catalytic properties.
Wirkmechanismus
The mechanism of action of cobalt(II,III) oxide in catalysis involves the coordination of cobalt ions with reactive oxo species. During the oxygen evolution reaction, water molecules nucleophilically add to the oxo species, forming an O–O bond. The reactivity of the active sites depends on the coordination of the oxo species by cobalt cations .
Vergleich Mit ähnlichen Verbindungen
Cobalt(II,III) oxide can be compared with other cobalt oxides:
Cobalt(II) oxide (CoO): This compound is stable at high temperatures and can be converted to cobalt(II,III) oxide upon heating in air.
Cobalt(III) oxide (Co₂O₃): This compound is less stable and can be reduced to cobalt(II,III) oxide.
Cobalt(II) hydroxide (Co(OH)₂): This compound can be oxidized to cobalt(III) oxide under alkaline conditions.
Cobalt(II,III) oxide is unique due to its mixed valence state and spinel structure, which contribute to its diverse applications and reactivity.
Eigenschaften
Molekularformel |
Co3H3O4- |
|---|---|
Molekulargewicht |
243.821 g/mol |
IUPAC-Name |
cobalt;cobalt(2+);oxygen(2-);trihydroxide |
InChI |
InChI=1S/3Co.3H2O.O/h;;;3*1H2;/q;2*+2;;;;-2/p-3 |
InChI-Schlüssel |
JDKZTQSXWGSUIS-UHFFFAOYSA-K |
Kanonische SMILES |
[OH-].[OH-].[OH-].[O-2].[Co].[Co+2].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12322519.png)
![N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12322525.png)
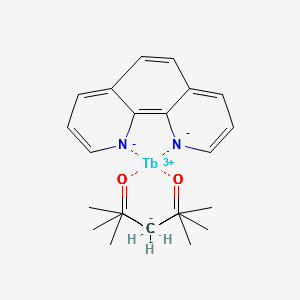
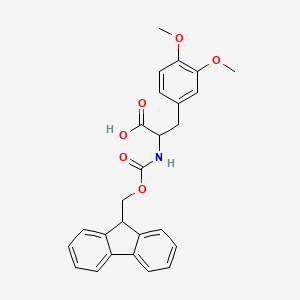
![(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate](/img/structure/B12322539.png)
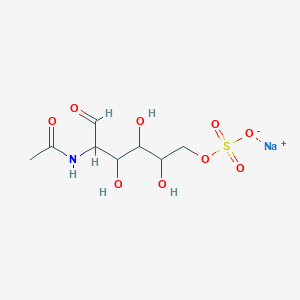
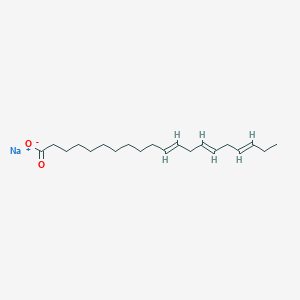
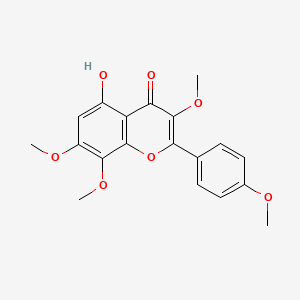
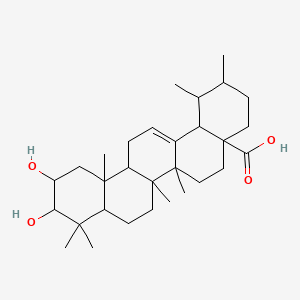
![4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene](/img/structure/B12322575.png)
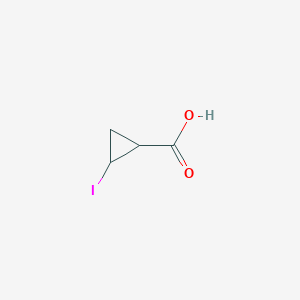
![5-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12322582.png)
